molecular formula C12H17ClFNO B13645312 (3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride

(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride

Cat. No.: B13645312
M. Wt: 245.72 g/mol
InChI Key: RUIGIUGLTKCLPU-RFVHGSKJSA-N
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Description

(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-fluorophenyl group and the methoxy substituent on the piperidine ring makes this compound unique. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-fluorophenyl group. This can be achieved using reagents like 2-fluorobenzyl chloride in the presence of a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or fluorophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorophenyl and methoxy groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound without the fluorophenyl and methoxy groups.

    2-Fluorophenylpiperidine: Lacks the methoxy group.

    Methoxypiperidine: Lacks the fluorophenyl group.

Uniqueness

(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride is unique due to the combined presence of the 2-fluorophenyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17ClFNO

Molecular Weight

245.72 g/mol

IUPAC Name

(3R)-3-[(2-fluorophenyl)methoxy]piperidine;hydrochloride

InChI

InChI=1S/C12H16FNO.ClH/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H/t11-;/m1./s1

InChI Key

RUIGIUGLTKCLPU-RFVHGSKJSA-N

Isomeric SMILES

C1C[C@H](CNC1)OCC2=CC=CC=C2F.Cl

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=C2F.Cl

Origin of Product

United States

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